Boc-DL-Proline ethyl ester
Description
Significance of Protected Amino Acid Esters in Chemical Research
In the field of chemical research, particularly in peptide synthesis, the use of protected amino acid esters is fundamental. wiley-vch.de The primary challenge in building peptide chains is to selectively form amide bonds between specific amino acids without unintended side reactions. wiley-vch.de This is achieved by temporarily "protecting" the reactive functional groups—the amino group and the carboxylic acid group—of the amino acid building blocks. wiley-vch.de
The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions. ontosight.aiorganic-chemistry.org The ethyl ester protects the carboxylic acid group and can be removed by hydrolysis. scispace.com This strategy of orthogonal protection, where different protecting groups can be removed under different conditions, is a cornerstone of modern organic synthesis. wiley-vch.descispace.com It allows for the sequential and controlled assembly of complex molecules. wiley-vch.de The use of protected amino acid esters, such as Boc-DL-proline ethyl ester, provides chemists with the tools to construct intricate molecular architectures with high precision and efficiency. organic-chemistry.org
Rationale for Utilizing DL-Proline Derivatives in Synthetic Strategies
Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into a pyrrolidine (B122466) ring. sigmaaldrich.com This cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing the three-dimensional structure of proteins and peptides. sigmaaldrich.comnih.gov The use of proline derivatives in synthesis allows chemists to introduce these specific structural constraints into a molecule, which can be critical for its biological activity. nih.gov
The "DL" designation in this compound indicates that it is a racemic mixture, containing both the D and L enantiomers of proline. While L-proline is the naturally occurring form, the D-enantiomer is found in some bacterial proteins and has applications in synthetic biology and the development of specialized drugs. The use of a DL-mixture can be advantageous in certain synthetic applications, and it is often more cost-effective to produce than the pure enantiomers.
Historical Context of Proline and its Derivatives in Asymmetric Catalysis and Synthesis
The use of proline as a catalyst in organic reactions, particularly in asymmetric synthesis, has a rich history. The concept of proline catalysis first emerged in the 1970s. numberanalytics.comwikipedia.org However, it was in the early 2000s that its potential in asymmetric synthesis gained significant attention. numberanalytics.comillinois.edu Proline and its derivatives have proven to be effective organocatalysts, which are small organic molecules that can accelerate chemical reactions and control the stereochemical outcome. numberanalytics.comillinois.edu
A landmark in this field was the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an intramolecular aldol (B89426) reaction catalyzed by proline. wikipedia.orgacs.org This reaction demonstrated the ability of a simple amino acid to induce high levels of enantioselectivity, a crucial aspect in the synthesis of chiral molecules like pharmaceuticals. numberanalytics.com Later, researchers like Carlos Barbas and Benjamin List expanded the scope of proline catalysis to intermolecular reactions, further solidifying its importance in organic synthesis. wikipedia.orgclockss.org The unique secondary amine of proline allows it to form key intermediates, such as enamines and iminium ions, which are central to its catalytic activity. numberanalytics.com
Scope of Research Endeavors Involving this compound
Research involving this compound spans various areas of organic and medicinal chemistry. A primary application is in peptide synthesis, where it serves as a building block to incorporate the proline residue into a growing peptide chain. ontosight.ai The Boc protecting group ensures that the amine does not interfere with the coupling reaction, and it can be subsequently removed to allow for further chain elongation. ontosight.ai
Beyond standard peptide synthesis, research has explored the use of proline derivatives in creating novel materials and pharmaceuticals. nih.gov The conformational constraints imposed by the proline ring are exploited to design peptides with specific folds and enhanced stability. nih.gov Furthermore, the development of synthetic methods utilizing proline derivatives continues to be an active area of research. For instance, palladium-catalyzed reactions have been developed for the α-arylation of protected amino acids, providing efficient routes to α-aryl amino acids, which are important structural motifs in many pharmaceutical compounds. organic-chemistry.org
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 125347-83-3 |
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.3 g/mol |
A Comprehensive Look at the Synthesis of this compound
The N-tert-butoxycarbonyl (Boc) protected ethyl ester of DL-proline, known as this compound, is a significant building block in the field of peptide synthesis and medicinal chemistry. Its structure combines a protected amino group and an esterified carboxyl group, rendering it a versatile intermediate for the controlled assembly of peptide chains and the synthesis of complex molecules. This article delves into the primary synthetic methodologies employed for the preparation of this compound and its essential precursors.
Synthetic Methodologies for this compound and its Precursors
The synthesis of this compound involves two key transformations: the esterification of the carboxylic acid group of proline and the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. These steps can be performed in a sequential manner to yield the final product.
Esterification Reactions for Proline Ethyl Ester Formation
The initial step in one synthetic route to this compound is the formation of proline ethyl ester. This is typically achieved through esterification of the parent amino acid, DL-proline. Both classical and modern approaches are utilized for this transformation.
A long-standing and effective method for the esterification of amino acids is the Fischer-Speier esterification. nih.govpearson.com This reaction involves treating the amino acid with an excess of the desired alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst. pearson.com Commonly used catalysts include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4). acs.orgacs.orgsciencemadness.org The reaction is typically conducted by bubbling dry HCl gas through a suspension of proline in anhydrous ethanol. sciencemadness.org The process often requires heating to drive the reaction towards completion. nih.gov The resulting product is the hydrochloride salt of proline ethyl ester, which can be isolated by precipitation. sciencemadness.org
Another classical approach involves the use of chlorosulphonic acid in the presence of an alcohol to generate a hydrosulphate catalyst in situ. google.com This method has been applied to the esterification of various amino acids, including proline. google.com
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. For the esterification of amino acids, several "green" approaches have been explored. These include the use of solid acid catalysts, such as cation-exchange resins (e.g., Dowex H+), which can be easily separated from the reaction mixture and potentially reused. nih.gov The Dowex H+/NaI system has been shown to be effective for various esterifications. nih.gov
The use of greener solvents is another key aspect of modern synthesis. nih.gov Research has explored the use of more benign solvents like methyl-THF for Fischer-Speier esterification, which can offer good yields and high enantiomeric purity for certain amino acids. nih.gov Additionally, methods utilizing amino acid salts or amino acid ester salts as catalysts for esterification are being investigated as environmentally friendly alternatives. google.com Water-mediated, catalyst-free conditions have also been reported for the synthesis of proline-based cyclic dipeptides from N-Boc-protected dipeptide methyl esters, highlighting a move towards greener reaction conditions. researchgate.net
N-Protection Strategies: Formation of the tert-Butoxycarbonyl (Boc) Group
The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of proline or its ethyl ester is a crucial step to prevent unwanted side reactions during subsequent synthetic manipulations, particularly in peptide synthesis. peptide.com
The most common method for Boc protection involves the reaction of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc2O). organic-chemistry.orgontosight.aijk-sci.com The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc2O. jk-sci.comtotal-synthesis.com This is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), to neutralize the acidic proton of the amine and facilitate the reaction. total-synthesis.comrsc.org The reaction can be performed in various solvents, including dioxane/water mixtures, methanol (B129727), or dichloromethane (B109758). rsc.org The byproducts of this reaction are t-butanol and carbon dioxide, which are relatively easy to remove. total-synthesis.com
In molecules containing multiple functional groups, the selective protection of a specific amine can be challenging. However, the Boc group can be introduced with a degree of selectivity. For instance, it is possible to achieve selective N-Boc protection of primary amines in the presence of other functionalities. organic-chemistry.org In the context of proline, which contains a secondary amine, standard Boc protection procedures are generally effective. When other reactive groups are present in a more complex starting material, the choice of reaction conditions, such as the base and solvent, can influence the selectivity of the Boc protection. acs.org
In multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is essential. fiveable.mebiosynth.com Orthogonal protecting groups are those that can be removed under different specific conditions without affecting each other. fiveable.me The Boc group is acid-labile, meaning it is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl. wikipedia.org This property makes it orthogonal to other protecting groups that are stable to acid but labile to other reagents.
A common orthogonal partner for the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. organic-chemistry.orgtotal-synthesis.comiris-biotech.de This Boc/Fmoc strategy is widely used in SPPS. fiveable.me Another protecting group that is orthogonal to Boc is the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by catalytic hydrogenation. total-synthesis.com The allyloxycarbonyl (Alloc) group, removed by transition metal catalysis (e.g., Palladium), also offers an orthogonal protection strategy. total-synthesis.com These strategies allow for the selective deprotection and modification of different parts of a molecule, which is crucial for the synthesis of complex peptides and other organic compounds. peptide.comfiveable.me For example, a lysine (B10760008) residue within a peptide might have its side-chain amine protected with an acid-stable group like Fmoc, while the N-terminal amine is protected with the acid-labile Boc group. peptide.com This allows for the selective removal of the Boc group to elongate the peptide chain without affecting the lysine side-chain protection. peptide.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLKOLOJLBQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479968 | |
| Record name | Boc-DL-Proline ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125347-83-3 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125347-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-DL-Proline ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Dl Proline Ethyl Ester and Its Precursors
Racemic Synthesis of Boc-DL-Proline Ethyl Ester
The racemic synthesis of the title compound begins with the preparation of its fundamental precursor, DL-proline, followed by sequential protection and esterification steps.
A different strategy utilizes biomass-derived furfural (B47365) as a starting platform. researchgate.net Furfural undergoes a tandem decarbonylation-amination reaction to produce pyrrole, which is then carboxylated using potassium carbonate to generate pyrrole-2-carboxylic acid. researchgate.net The final step involves the hydrogenation of pyrrole-2-carboxylic acid over a Rhodium-on-carbon (Rh/C) catalyst, which produces DL-proline in a high yield of 98% for this specific step. researchgate.net
Table 1: Comparison of Synthetic Routes to DL-Proline
| Starting Material | Key Intermediates | Catalyst/Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Diethyl bis-(2-cyanoethyl)-malonate Precursor | 3-Carbethoxy-2-piperidone | Raney nickel, H₂ | ~20% (overall) | acs.org |
| 2,3-Dihydrofuran | 5-γ-chloropropylhydantoin | Conc. HCl, Alkali | 33% (overall) | cdnsciencepub.com |
| Furfural | Pyrrole, Pyrrole-2-carboxylic acid | Pd@S-1, H-beta zeolite, K₂CO₃, Rh/C | 98% (hydrogenation step) | researchgate.net |
Once DL-proline is obtained, the synthesis of this compound involves two primary transformations: the protection of the amine group with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxylic acid group.
The N-protection step is commonly achieved by reacting proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). orgsyn.org This reaction is typically performed in a suitable solvent, and the mixture becomes homogeneous as the proline reacts to form the N-Boc protected intermediate. orgsyn.org This procedure is a foundational step in many peptide synthesis protocols due to the stability of the Boc group under various conditions and its straightforward removal. rsc.org
Enantioselective and Diastereoselective Synthetic Routes to Related Proline Esters
While racemic synthesis is straightforward, many applications require enantiomerically pure proline derivatives. This has driven the development of asymmetric synthetic methods.
Chiral proline and its derivatives are frequently used as organocatalysts in asymmetric synthesis. libretexts.orgwikipedia.org L-proline, a naturally occurring cyclic α-amino acid, is often called the "simplest enzyme" for its ability to catalyze reactions with high stereoselectivity. libretexts.orgclockss.org This catalytic activity stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid. libretexts.org
In a widely accepted mechanism, the proline catalyst activates the substrates through a dual-mode system: the pyrrolidine (B122466) amine condenses with a ketone to form a nucleophilic enamine intermediate, while the carboxylic acid group enhances the electrophilicity of an aldehyde via hydrogen bonding. clockss.org This principle has been successfully applied to various asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions, to produce chiral products with high enantiomeric excess. libretexts.org For instance, proline-catalyzed Mannich reactions of N-PMP-protected α-imino ethyl glyoxylate (B1226380) with ketones provide a route to functionalized α-amino acids. libretexts.org
Enzymatic methods offer a powerful and highly selective alternative for producing chiral amino acids and their esters. researchgate.net These biocatalytic processes often operate under mild conditions and exhibit high enantioselectivity. researchgate.net Key strategies include the asymmetric reductive amination of keto acids, asymmetric transamination, and the kinetic resolution of racemic mixtures. researchgate.netnih.gov
Dynamic kinetic resolution (DKR) is a particularly efficient technique that combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired chiral product. unipd.it For example, a scalable DKR process was developed for the synthesis of optically pure 3-bromo- (B131339) or 3-methylsulfonyl-substituted L-phenylalanine ethyl esters using the commercial protease enzyme Alcalase. acs.org Lipases are also widely used for the resolution of racemic alcohols and amines through enantioselective acylation. unipd.it Phenylalanine dehydrogenase from T. intermedius has been used for the synthesis of (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, demonstrating the utility of dehydrogenases in creating chiral amino acids from keto-acid precursors. nih.gov
Table 2: Examples of Enzymes in Chiral Amino Acid Ester Synthesis
| Enzyme Class | Specific Enzyme Example | Application | Reference |
|---|---|---|---|
| Proteases | Alcalase | Dynamic kinetic resolution of racemic phenylalanine ethyl esters | acs.org |
| Lipases | Lipase B from Candida antarctica | Resolution of racemic alcohols and amines via acylation | unipd.itnih.gov |
| Dehydrogenases | Phenylalanine Dehydrogenase | Asymmetric synthesis of amino acids from keto acids | nih.gov |
| Aminotransferases | L-lysine ε-aminotransferase | Enzymatic oxidation of lysine (B10760008) | nih.gov |
The use of a chiral auxiliary is a well-established strategy for controlling stereochemistry during synthesis. uow.edu.ausfu.ca In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent chemical transformation. After the desired stereocenter is created, the auxiliary is removed. sfu.ca
For the synthesis of proline derivatives, ester groups derived from chiral alcohols, such as menthol, can serve as effective chiral auxiliaries. nih.gov For example, in the alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters, using a menthyl ester derivative improved the diastereoselectivity compared to a simple methyl ester. nih.gov It was noted that the steric bulk of the ester group plays a crucial role in enhancing this selectivity. nih.gov Hanessian et al. also reported that using bulky esters like 8-phenylmenthyl ester in cycloaddition reactions led to complete stereoselectivity, providing single isomers. nih.gov Proline benzyl (B1604629) ester itself has also been employed as a chiral auxiliary in certain reactions. scispace.comacs.org This methodology highlights how the temporary installation of a chiral fragment can effectively guide the formation of new stereocenters in the synthesis of complex proline analogues. bac-lac.gc.ca
Chemical Transformations and Derivatization Strategies of Boc Dl Proline Ethyl Ester
N-Deprotection Reactions: Cleavage of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis and other organic transformations due to its stability under many reaction conditions and its facile removal under acidic conditions.
The cleavage of the Boc group from Boc-DL-proline ethyl ester is most commonly achieved through acid-mediated hydrolysis. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. The reaction proceeds via protonation of the carbamate (B1207046) oxygen, which weakens the C-O bond and leads to the formation of a stable tert-butyl cation and the free amine of the proline ethyl ester.
Recent studies on the kinetics of HCl-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the acid concentration. nih.govresearchgate.net This finding is significant for optimizing reaction conditions, as it suggests that increasing the concentration of the acid can lead to a disproportionately faster reaction rate. In contrast, deprotection with trifluoroacetic acid often requires a large excess of the acid to achieve a reasonable reaction rate and can exhibit an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. nih.gov These kinetic profiles are rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. nih.gov
Table 1: Comparison of Acidic Reagents for N-Boc Deprotection
| Reagent | Typical Conditions | Kinetic Dependence | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (B109758) (DCM) | Can be complex, sometimes inverse on conjugate base | Widely used, but can lead to side reactions if not carefully controlled. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate (B1210297) | Second-order on HCl concentration | Often provides cleaner reactions and precipitation of the hydrochloride salt can aid in product isolation. researchgate.net |
During the acid-mediated removal of the Boc group, the formation of the reactive tert-butyl cation can lead to undesired side reactions. This carbocation can alkylate nucleophilic residues within the molecule or react with other components of the reaction mixture. To mitigate these side reactions, scavengers are commonly added to the deprotection cocktail.
Scavengers are nucleophilic species that effectively trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, and thioanisole. iris-biotech.deresearchgate.net For instance, in peptide synthesis, a standard cleavage cocktail consists of 95% TFA, 2.5% TIS, and 2.5% water. iris-biotech.de The choice of scavenger depends on the specific substrate and the potential for side reactions. For peptides containing sensitive residues like tryptophan, cysteine, or methionine, a reducing mixture containing ethanedithiol (EDT) may be employed. iris-biotech.de The use of scavengers is crucial for ensuring the clean and high-yielding deprotection of this compound, particularly in complex syntheses where sensitive functional groups are present.
Ester Hydrolysis and Transesterification Reactions
The ethyl ester functionality of this compound can be readily converted to a carboxylic acid or another ester, providing further avenues for derivatization.
Saponification, or the base-mediated hydrolysis of an ester, is a standard method for converting the ethyl ester of this compound into the corresponding carboxylic acid, Boc-DL-proline. This transformation is typically carried out using a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a mixture of an organic solvent like methanol (B129727) or ethanol (B145695) and water. operachem.commasterorganicchemistry.com The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. youtube.com The resulting tetrahedral intermediate then collapses, expelling the ethoxide ion to form the carboxylate salt. A subsequent acidic workup is necessary to protonate the carboxylate and yield the free carboxylic acid. operachem.comyoutube.com
Table 2: Typical Saponification Protocol
| Step | Reagents and Conditions | Purpose |
| 1. Hydrolysis | This compound, NaOH or KOH, MeOH/H₂O, Reflux | Cleavage of the ethyl ester to form the sodium or potassium carboxylate salt. |
| 2. Workup | Aqueous HCl | Protonation of the carboxylate salt to generate the free carboxylic acid. |
| 3. Extraction | Ethyl acetate or Diethyl ether | Isolation of the carboxylic acid product from the aqueous phase. |
Transesterification allows for the conversion of the ethyl ester of this compound into other esters, such as methyl, benzyl (B1604629), or tert-butyl esters. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In acid-catalyzed transesterification, the alcohol corresponding to the desired ester is used as the solvent, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The reaction is driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com
Base-catalyzed transesterification involves the use of an alkoxide corresponding to the desired ester. For example, to convert the ethyl ester to a methyl ester, sodium methoxide (B1231860) in methanol would be used. masterorganicchemistry.com The choice of catalyst and reaction conditions depends on the stability of the Boc protecting group and other functional groups present in the molecule.
Pyrrolidine (B122466) Ring Modifications and Functionalization
The pyrrolidine ring of this compound provides a scaffold for further functionalization, enabling the synthesis of a wide array of proline derivatives with diverse biological and chemical properties. The sp3-hybridized carbons of the ring allow for the introduction of various substituents, influencing the stereochemistry and conformational preferences of the molecule. nih.gov
Strategies for modifying the pyrrolidine ring often involve multi-step synthetic sequences starting from proline or its derivatives. For example, functionalization at the C-4 position can be achieved through various methods, leading to the introduction of hydroxyl, amino, or alkyl groups. These modifications can significantly impact the biological activity of the resulting compounds. nih.gov Furthermore, the pyrrolidine nucleus can be constructed from acyclic precursors or through the functionalization of pre-formed rings, offering a high degree of synthetic flexibility. nih.gov The development of novel synthetic methodologies continues to expand the toolkit for creating functionalized pyrrolidine derivatives from readily available starting materials like this compound. nih.gov
Stereoselective Alkylations at C-2, C-4, and C-5 Positions
The stereoselective introduction of alkyl groups at the C-2, C-4, and C-5 positions of the proline ring is a powerful method for synthesizing substituted proline analogs with defined stereochemistry. These modifications can significantly influence the conformational properties and biological activity of resulting peptides and small molecules.
Alkylation at C-2: The α-position to the carboxyl group (C-2) is readily deprotonated to form an enolate, which can then react with various electrophiles. The stereochemical outcome of this alkylation is often controlled by the N-protecting group and the reaction conditions. For instance, the alkylation of N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester shows diastereoselectivity that is dependent on the alkylating agent. nih.gov The use of chiral auxiliaries, such as menthyl esters, can enhance the diastereoselectivity of alkylations at this position. nih.gov
Alkylation at C-4: The C-4 position can be functionalized through various strategies, often involving the use of a pre-existing functional group to direct the stereoselectivity. For example, the alkylation of (4S)- and (4R)-fluoro-N-Boc-L-proline methyl esters proceeds with high yield and diastereoselectivity. nih.gov
Alkylation at C-5: Alkylation at the C-5 position is less common but can be achieved through specific synthetic routes. One strategy involves the electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester, followed by replacement of the methoxy (B1213986) group and subsequent α-methylation. nih.gov
Table 1: Examples of Stereoselective Alkylations of Proline Derivatives
| Position | Substrate | Reagent | Product | Diastereoselectivity |
| C-2 | N-Boc-4-tert-butyldimethylsilyloxyproline menthyl ester | Various electrophiles | α-alkylated proline derivative | Improved with menthyl ester nih.gov |
| C-4 | (4S)- and (4R)-fluoro-N-Boc-L-proline methyl esters | Not specified | 4-alkylated proline derivative | High nih.gov |
| C-5 | N-methoxycarbonyl-L-proline methyl ester derivative | Methylating agent | α-methylproline | Both enantiomers synthesized nih.gov |
Introduction of Heteroatoms and Functional Groups onto the Pyrrolidine Ring
The incorporation of heteroatoms and various functional groups onto the pyrrolidine ring expands the chemical space of proline derivatives, leading to compounds with novel properties. Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. pressbooks.pub
Commonly introduced functional groups include:
Hydroxyl groups: These can be introduced to create hydroxyproline (B1673980) derivatives, which are important components of collagen.
Halogens: Fluorine, in particular, can alter the electronic properties and metabolic stability of molecules.
Amino groups: The introduction of additional amino groups can impart basic properties and potential for further derivatization.
Carbonyl groups: Ketones and aldehydes can be introduced, providing handles for subsequent reactions. pressbooks.pub
Cyclization Reactions for Fused Ring Systems
This compound can be utilized as a scaffold to construct fused bicyclic and polycyclic ring systems, which are prevalent in many natural products and pharmaceutically active compounds. These reactions often involve the formation of new rings by connecting different positions of the pyrrolidine ring. A key strategy involves Dieckmann cyclizations. researchgate.net For instance, the synthesis of the tetracyclic core of daphniglaucin C utilizes 4-keto-N-Boc methyl-L-prolinate in a process that includes Dieckmann cyclizations. researchgate.net Intramolecular conjugate additions of enolates can also be employed to create fused systems with controlled stereochemistry. nih.gov
Derivatization for Analytical and Conjugation Purposes
The modification of this compound is also crucial for analytical applications, such as chromatography, and for conjugation to other molecules, including biomolecules.
Formation of Activated Chiral Reagents
This compound can be converted into activated chiral reagents for use in asymmetric synthesis and chiral separations. For example, derivatives of L-proline have been used to prepare cyanuric chloride-based activated chiral reagents. nanobioletters.com These reagents are then used to derivatize racemic compounds, such as β-amino alcohols, to form diastereomeric derivatives that can be separated by chromatography. nanobioletters.com
Bioorthogonal Conjugation Reactions
While direct examples involving this compound are not prevalent in the initial search results, the principles of bioorthogonal conjugation can be applied to its derivatives. Functional groups that are unreactive with biological macromolecules, such as azides or alkynes, can be introduced onto the proline ring. These "bioorthogonal" handles allow for specific ligation to other molecules that have a complementary functional group, even in a complex biological environment.
Derivatization for Chromatographic Separation
For the purpose of chiral separation by techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often necessary, especially for compounds lacking a chromophore for UV detection. researchgate.netimpactfactor.org Proline and its derivatives can be reacted with fluorescent reagents such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to make them detectable. researchgate.netimpactfactor.org This derivatization allows for the enantiomeric separation of D- and L-proline using a chiral stationary phase. researchgate.netimpactfactor.org The choice of mobile phase and derivatizing agent can significantly impact the resolution of the enantiomers. researchgate.netacademicjournals.org
Table 2: Derivatization Reagents for Chromatographic Separation of Proline
| Derivatizing Reagent | Detection Method | Application |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | UV/Fluorescence | Enantiomeric separation of D- and L-proline researchgate.netimpactfactor.org |
| o-Phthalaldehyde (OPA) | UV/Fluorescence | Separation of amino acids nih.gov |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | UV/Fluorescence | Separation of proline from primary amino acids researchgate.net |
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
While enantiopure proline derivatives are essential for catalyzing asymmetric reactions, Boc-DL-proline ethyl ester functions as a foundational chiral building block. ruifuchemical.comsigmaaldrich.com As a racemic mixture, it can be used to generate racemic libraries of complex molecules for biological screening. Alternatively, synthetic routes involving the racemate can lead to the formation of diastereomeric products that are separable, allowing for the isolation of enantiomerically pure compounds. It is also used in developing and optimizing reaction conditions, where a racemic version of a product may be initially targeted. rsc.org
The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, was significantly advanced by the use of the natural amino acid L-proline and its derivatives. wikipedia.orgdntb.gov.ua These molecules are effective bifunctional catalysts; the secondary amine acts as a Lewis base, and the carboxylic acid acts as a Brønsted acid. dntb.gov.ua
The primary mechanism of action involves the reaction of the proline catalyst's secondary amine with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. wikipedia.orgunits.it The inherent chirality of the proline scaffold directs the subsequent reaction of the enamine with an electrophile, leading to the formation of a product with high enantioselectivity. wikipedia.org This ability to create stereochemically controlled carbon-carbon bonds is a cornerstone of modern asymmetric synthesis. nih.govlibretexts.org Modifications to the basic proline structure have been shown to enhance the selectivity and efficiency of these catalytic processes. wikipedia.org Because this compound is a racemic mixture, it is not used as an enantioselective catalyst itself, but the principles of proline catalysis provide the context for its use as a building block in reactions that create chirality.
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Proline-derived organocatalysts have been successfully employed to perform this reaction asymmetrically. libretexts.orgscirp.org The reaction typically involves the enamine formed from a ketone donor and the proline catalyst adding to a Michael acceptor, such as a nitroolefin or an enone. rsc.orglibretexts.org
The first direct asymmetric Michael reactions catalyzed by proline showed low enantiomeric excess, but subsequent developments, such as the use of chiral diamine catalysts, significantly improved the stereoselectivity. libretexts.org While enantiopure proline is used to achieve high enantioselectivity, DL-proline has been used to catalyze racemic Michael additions, which can be useful for generating reference compounds or for screening purposes. rsc.org
Table 1: Examples of Proline-Catalyzed Michael Additions
| Catalyst | Ketone Donor | Michael Acceptor | Diastereoselectivity (syn/anti) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (S)-Proline | Cyclohexanone | 3-Nitrophenyl nitroolefin | 93:7 | 91% |
| (S)-Proline | Cyclohexanone | 4-Fluorophenyl nitroolefin | Not Reported | 92% |
| Chiral Diamine | Acetone | Benzalmalonate | Not Applicable | >90% |
Data sourced from representative studies on proline-catalyzed Michael additions. rsc.orglibretexts.org
The proline-catalyzed asymmetric aldol (B89426) reaction is one of the most significant discoveries in organocatalysis. wikipedia.org Historically, the intramolecular version, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, demonstrated that proline could catalyze aldol reactions with high enantioselectivity. wikipedia.orgunits.itwikipedia.org This was later extended to intermolecular reactions, greatly expanding the utility of the method. wikipedia.org
The reaction proceeds through an enamine intermediate formed between the ketone donor and the proline catalyst. units.it This enamine then attacks an aldehyde, with the stereochemical outcome controlled by a Zimmerman-Traxler-like six-membered transition state, where the aldehyde is activated by the catalyst's carboxylic acid via a hydrogen bond. wikipedia.org This methodology allows for the direct asymmetric aldol reaction between two different carbonyl compounds, yielding β-hydroxy carbonyl products with excellent enantioselectivity. units.itscirp.org
Table 2: Representative Proline-Catalyzed Asymmetric Aldol Reactions
| Catalyst | Ketone/Aldehyde Donor | Aldehyde Acceptor | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (S)-Proline | Acetone | 4-Nitrobenzaldehyde | 68% | 76% |
| (S)-Proline | Acetone | Isobutyraldehyde | 97% | 96% |
| Prolinamide Derivative | Acetone | 4-Nitrobenzaldehyde | >95% | >98% |
Data compiled from studies on asymmetric aldol reactions. libretexts.orgscirp.orgnih.gov
The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound from an aldehyde, an amine, and a carbonyl compound with an acidic α-proton. libretexts.org Proline and its derivatives are highly effective catalysts for asymmetric Mannich reactions. wikipedia.org20.210.105 A significant breakthrough in this area was the use of pre-formed N-Boc-imines as the amine component, which reacts with an enamine generated from an aldehyde or ketone and the proline catalyst. 20.210.105springernature.comnih.gov
This approach allows for the synthesis of valuable α,β-branched-β-amino aldehydes and their corresponding amino acid derivatives with exceptionally high diastereoselectivity and enantioselectivity. springernature.comnih.gov The stereochemical outcome (either syn or anti products) can be controlled by the choice of the proline derivative catalyst. For instance, (S)-proline typically yields syn products, whereas other specifically designed derivatives can favor the formation of anti products. libretexts.orgnih.gov
Table 3: Proline-Catalyzed Asymmetric Mannich Reactions with N-Boc-Imines
| Catalyst | Aldehyde/Ketone Donor | N-Boc-Imine Acceptor | Diastereoselectivity (syn/anti) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (S)-Proline | Acetaldehyde | N-Boc-benzaldimine | >99:1 | 99% |
| (S)-Proline | Hexanal | N-Boc-benzaldimine | >95:5 | >99% |
| (S)-Proline | Propanal | N-Boc-4-methoxyphenylimine | 95:5 | 99% |
Findings are based on research into proline-catalyzed Mannich reactions. 20.210.105springernature.com
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. acs.orgresearchgate.net Proline derivatives, including this compound, can be utilized as key components in various MCRs. beilstein-journals.org
In reactions like the Ugi or Petasis borono-Mannich reactions, the proline derivative often serves as the amine component, becoming incorporated into the final molecular structure. acs.orgbeilstein-journals.org For example, the Ugi reaction can combine an aldehyde, an amine (such as a proline ester), a carboxylic acid, and an isocyanide to produce complex peptidomimetic scaffolds. beilstein-journals.org Similarly, the Petasis reaction couples a boronic acid, an amine, and a carbonyl compound to generate highly functionalized amines. acs.org These strategies are powerful tools for rapidly building molecular complexity and accessing diverse chemical libraries. nih.govrsc.org
Precursor for Non-Proteinogenic Amino Acids and Analogues
Non-proteinogenic, or unnatural, amino acids are crucial in medicinal chemistry and drug discovery as they can be incorporated into peptides to enhance stability, confer new biological activity, or act as molecular probes. sigmaaldrich.comfrontiersin.org this compound serves as an excellent starting point for the synthesis of a wide array of proline analogues. nih.gov
Synthetic strategies often involve the stereoselective functionalization of the proline ring. For example, the diastereoselective alkylation of N-Boc-proline ester enolates allows for the introduction of various substituents at the α-carbon position, leading to the formation of α-substituted and quaternary proline derivatives. nih.gov Furthermore, modifications at other positions on the pyrrolidine (B122466) ring, such as at C-3, C-4, or C-5, can be achieved through various synthetic transformations, starting from appropriately functionalized proline precursors. nih.govacs.org These methods provide access to novel scaffolds that are valuable for constructing peptidomimetics and other biologically active molecules. sigmaaldrich.comnih.gov
Table 4: Synthesis of Non-Proteinogenic Proline Analogues
| Proline Precursor Type | Synthetic Method | Type of Analogue Produced |
|---|---|---|
| N-Boc-proline ester | Diastereoselective Alkylation | α-Alkyl-proline derivatives |
| N-Boc-4-hydroxyproline ester | Alkylation | α-Alkyl-β-hydroxyproline derivatives |
| N-Boc-N-ω-bromoalkyl-α-amino acid | Intramolecular Cyclization | α-Quaternary prolines |
| 4-Pentenylsulfonamides | Copper-Catalyzed Aminooxygenation | 2-Formyl pyrrolidines (proline precursors) |
Information derived from reviews on the synthesis of proline analogues. nih.govacs.org
Synthesis of Substituted Proline Derivatives
The pyrrolidine ring of Boc-proline ethyl ester can be functionalized at various positions to yield a wide array of substituted proline derivatives. These derivatives are of great interest due to their prevalence in natural products and their utility in medicinal chemistry and catalysis.
One common strategy involves the stereoselective alkylation of proline enolates. For instance, enolates derived from N-Boc-proline esters can be alkylated to introduce substituents at the α-carbon. The diastereoselectivity of this reaction can be influenced by factors such as the choice of N-protecting group and the specific alkylating agent used. Similarly, derivatives like N-Boc-3-hydroxyproline ethyl ester can be alkylated with excellent diastereoselectivity, providing access to α-alkyl-β-hydroxyproline derivatives.
Another approach is the functionalization at the C4 position. A synthetic route to 4-(arylmethyl)proline derivatives was developed using a Suzuki cross-coupling reaction. This method expands the range of available proline analogues to include those with various aryl moieties, which are valuable for studies in chemical biology. The general route starts from a 4-methyleneproline (B1208900) derivative, which is accessible from N-Boc protected hydroxyproline (B1673980).
Furthermore, 3-substituted prolines can be synthesized through methods like the condensation of diethyl N-acetylaminomalonate on α,β-unsaturated aldehydes, which, after several steps, yields a mixture of N-Boc-proline diastereoisomers that can be separated.
| Starting Material | Reaction Type | Product Type | Key Feature | Reference |
| N-Boc-proline ester | Stereoselective Alkylation | α-Substituted Proline | Creation of a quaternary stereocenter | |
| N-Boc-4-methyleneproline | Hydroboration / Suzuki Coupling | 4-(Arylmethyl)proline | Introduction of diverse aryl groups | |
| Diethyl N-acetylaminomalonate | Condensation / Cyclization | 3-Substituted N-Boc-proline | Functionalization at the C3 position |
Development of Proline Mimetics
Proline mimetics are molecules that mimic the structural and conformational properties of proline. They are designed to impart specific characteristics, such as enhanced stability or altered biological activity, to peptides and other molecules. This compound serves as a foundational structure for developing such mimetics.
One example is (S)-Indoline-2-carboxylic acid, which can be considered both a proline and a phenylalanine mimetic. It results from fusing an aromatic ring to the C4 and C5 positions of the proline ring, locking the conformation. Studies on its acetylated methyl ester derivative have revealed a notable tendency to adopt a cis amide bond conformation in polar solvents, a behavior opposite to that of typical proline derivatives, making it a candidate for designing novel secondary structures.
Additionally, various alkyl-substituted proline derivatives, synthesized from precursors like Boc-proline esters, are used to influence the cis-trans isomerization of the amide bond within peptides, a critical factor for protein folding and function. The incorporation of these proline analogues into peptides, often referred to as "proline editing," allows for the systematic study of structure-activity relationships.
Sila-Proline Analogues
The replacement of a carbon atom with a silicon atom in the proline ring gives rise to sila-proline analogues. This substitution can significantly alter the molecule's geometric and electronic properties, making it a valuable tool in bioorganosilicon chemistry.
A strategy for the synthesis of the 4-sila-proline skeleton has been successfully developed, leading to the preparation of racemic and enantiopure 4,4-dimethyl-4-sila-proline ethyl ester. Another approach involves an asymmetric synthesis of N-Boc-(R)-silaproline starting from N-Boc-dehydroalanine ester. This process uses a rhodium-catalyzed intramolecular hydrosilylation, achieving high enantioselectivity.
| Analogue | Synthetic Strategy | Key Precursor | Significance | Reference |
| rac-4,4-Dimethyl-4-sila-proline ethyl ester | Two-step synthesis | 3,6-Diethoxy-2,5-dihydropyrazine | Development of 4-sila-proline skeleton | |
| (R)-4,4-Dimethyl-4-sila-proline ethyl ester | Asymmetric two-step synthesis | (R)-3,6-Diethoxy-2-isopropyl-2,5-dihydropyrazine | Access to enantiopure sila-proline | |
| N-Boc-(R)-silaproline | Rh-Catalyzed Intramolecular Hydrosilylation | N-Boc-dehydroalanine ester | Asymmetric synthesis of a silicon-containing proline surrogate |
Use in Complex Molecule Construction
Beyond creating substituted derivatives, this compound is a pivotal synthon for assembling more complex molecular frameworks, including various heterocyclic systems.
As a Synthon for Heterocyclic Compounds
Proline and its derivatives are widely used as chiral synthons for the synthesis of a broad spectrum of natural products, particularly pyrrolizidine (B1209537) and indolizidine alkaloids. These bicyclic heterocyclic systems are common motifs in biologically active compounds.
For example, Boc-proline ethyl ester can be converted into an alkene precursor, which then undergoes ring-closing metathesis to form the core structure of these alkaloids. A key intermediate, (S,S)-2-pyrrolidinyl vinyl carbinol, used in the synthesis of hydroxylated pyrrolizidines, is generated from N-Boc-L-proline methyl ester via reduction with DIBAL-H followed by treatment with vinylmagnesium bromide. This process highlights the use of proline esters in building blocks for annulation reactions. Similarly, the synthesis of indolizidine alkaloids often begins with the protection of proline methyl or ethyl ester with
Applications in Peptide and Peptidomimetic Chemistry
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support. peptide.comosti.gov Proline derivatives protected with a tert-butyloxycarbonyl (Boc) group are integral to one of the primary strategies of SPPS, known as the Boc/Bzl protection scheme. peptide.compeptide.com In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, while reactive side chains are protected by more acid-stable benzyl-based groups. peptide.compeptide.com
The SPPS cycle begins with the C-terminal amino acid anchored to the resin. peptide.compeptide.com The synthesis proceeds through repetitive cycles of Nα-deprotection, washing, and coupling of the next protected amino acid until the desired sequence is assembled. du.ac.in The Boc group is typically removed using a moderate acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com After the full peptide has been synthesized, a strong acid like hydrofluoric acid (HF) is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. peptide.comchempep.com
The formation of the amide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming N-Boc-proline derivative is a critical step that requires an activating agent, or coupling reagent. The goal is to facilitate a rapid and efficient reaction, minimizing side reactions such as racemization. peptide.com
Commonly used coupling reagents can be categorized as in-situ activating agents, which convert the protected amino acid into a more reactive species directly in the reaction vessel. sigmaaldrich.com These include phosphonium (B103445) salts and aminium/uronium salts. sigmaaldrich.comsigmaaldrich.com These reagents react with the N-protected amino acid's carboxylate to form active esters, which are highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. du.ac.insigmaaldrich.com
| Coupling Reagent Class | Examples | Activated Species | Key Characteristics |
| Phosphonium Salts | PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | OBt or OAt esters | Highly efficient, especially for sterically hindered couplings. sigmaaldrich.comsigmaaldrich.com |
| Aminium/Uronium Salts | HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HATU, HCTU | OBt or OAt esters | Very fast reaction rates; solutions are generally stable, making them suitable for automated synthesizers. du.ac.insigmaaldrich.comsigmaaldrich.com |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | O-acylisourea (often used with additives like HOBt) | Historically significant; DCC can lead to an insoluble urea (B33335) byproduct, while DIC's byproduct is soluble. |
The choice of coupling reagent is often dictated by the specific sequence, as some amino acid couplings, particularly those involving sterically hindered residues like proline, can be challenging. Reagents like HATU and PyAOP, which generate highly reactive OAt esters, are often employed for these "difficult couplings". sigmaaldrich.com
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. peptide.comiris-biotech.de This allows for selective deprotection and modification of specific sites on the peptide while it is still attached to the solid support. peptide.com
The two predominant strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches. du.ac.in
Fmoc/tBu Strategy : This is a fully orthogonal system. ub.edu The Nα-Fmoc (Fluorenylmethyloxycarbonyl) group is base-labile and removed with piperidine, while the side-chain protecting groups (e.g., t-Butyl) and the resin linker are acid-labile, removed by TFA. iris-biotech.deub.edu
Boc/Bzl Strategy : This scheme is not strictly orthogonal but relies on differential acid lability. peptide.compeptide.com The Nα-Boc group is removed with moderate acid (e.g., 25-50% TFA in DCM), while the more stable benzyl-based side-chain protecting groups require a much stronger acid (e.g., HF) for cleavage. peptide.compeptide.comchempep.com
The use of Boc-protected proline derivatives is central to the Boc/Bzl strategy. peptide.com Orthogonal protection schemes become particularly important when synthesizing complex peptides, such as cyclic or branched structures, where specific side chains must be deprotected for modification while the rest of the peptide remains protected on the resin. ub.eduresearchgate.net
| Strategy | Nα-Protection (Temporary) | Side-Chain Protection (Permanent) | Deprotection Conditions | Orthogonality |
| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt (Acid-labile) | Nα: Piperidine; Side-Chain/Cleavage: TFA | Fully Orthogonal peptide.comub.edu |
| Boc/Bzl | Boc (Acid-labile) | Bzl, Tos (Strong acid-labile) | Nα: TFA; Side-Chain/Cleavage: HF | Not strictly orthogonal; based on differential acid lability. peptide.compeptide.com |
Role in Solution-Phase Peptide Synthesis
Before the dominance of SPPS, peptides were constructed exclusively using solution-phase methods. libretexts.org This technique remains valuable for large-scale synthesis and for sequences that are difficult to assemble on a solid support. libretexts.org
In solution-phase synthesis, an N-protected amino acid is coupled with a C-protected amino acid using a coupling reagent. libretexts.org Boc-DL-proline ethyl ester is a suitable reactant for this process. The Boc group protects the α-amino function, while the ethyl ester protects the α-carboxyl group. The synthesis proceeds by selectively deprotecting either the N-terminus or the C-terminus of the resulting dipeptide to allow for the addition of the next amino acid in the sequence. libretexts.org For instance, the Boc group can be removed with TFA to free the N-terminus for coupling to another N-Boc-amino acid. libretexts.org
Conformational Control and Structural Influence of Proline Derivatives in Peptides
Proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto its own backbone nitrogen atom. nih.gov This cyclic structure imparts significant conformational rigidity to the peptide backbone. sigmaaldrich.com It restricts the backbone dihedral angle φ (phi) to a narrow range (approximately -65° ± 25°) and influences the equilibrium between cis and trans conformations of the preceding peptide bond. nih.gov
A typical peptide bond (the amide bond between two amino acids) strongly prefers the trans conformation (ω ≈ 180°) due to steric hindrance. nih.gov However, for the X-Pro peptide bond (where X is any amino acid preceding proline), the energy difference between the cis (ω ≈ 0°) and trans conformations is much smaller. sigmaaldrich.comnih.gov Consequently, the cis conformation is significantly populated, occurring in about 6% of X-Pro bonds in folded proteins. ethz.ch
The interconversion between these two isomers is an intrinsically slow process, with an activation energy of around 20 kcal/mol. acs.org This slow isomerization can be a rate-limiting step in protein folding. nih.govethz.chacs.org The ability to control this cis/trans equilibrium through the use of proline analogues is a powerful tool in peptide design and protein engineering. pnas.org
The conformational preferences of the proline ring and the adjacent peptide bond can be modulated by introducing substituents onto the pyrrolidine (B122466) ring. These modifications can exert steric and stereoelectronic effects that influence both the ring's pucker (endo vs. exo) and the cis/trans isomer ratio of the preceding amide bond. nih.govpnas.org This allows for the stabilization of specific secondary structures, such as β-turns and polyproline helices. nih.govnih.gov
The incorporation of proline analogues can achieve several goals:
Stabilize β-turns : The β-turn is a common secondary structure motif where the polypeptide chain reverses its direction. nih.gov Type VI turns, in particular, are characterized by a cis-proline at the i+2 position. nih.gov Proline analogues designed to favor the cis conformation can act as potent β-turn mimetics. nih.govacs.org
Modulate Helix Stability : Proline is known as a "helix breaker" in α-helices but is the primary component of polyproline helices (PPI and PPII), which are crucial in signal transduction and protein-protein interactions. nih.gov 4-substituted prolines can alter the stability of these helical structures. nih.gov
Enhance Metabolic Stability : Peptides are often susceptible to rapid degradation by proteases. Introducing conformationally constrained analogues like modified prolines can increase resistance to enzymatic cleavage. nih.gov
Below is a table summarizing the effects of various proline analogues on peptide conformation.
| Proline Analogue Class | Example(s) | Mechanism of Action | Conformational Effect |
| 5-Alkylprolines | 5,5-Dimethylproline | Steric hindrance between the alkyl group and the preceding residue. nih.gov | Increases the population of the cis-amide conformer. nih.gov |
| Fluorinated Prolines | 4(R)- and 4(S)-Fluoroproline | Stereoelectronic effects (gauche effect) influence the ring pucker, which in turn affects the cis/trans equilibrium. pnas.org | Can stabilize or destabilize the trans isomer depending on the stereochemistry of the fluorine atom. pnas.org |
| Azaproline | N/A (Nitrogen replaces the Cα atom) | Lone-pair repulsion between the α-nitrogen and the preceding carbonyl oxygen. nih.govacs.org | Strongly stabilizes the cis-amide bond and promotes type VI β-turns. nih.govacs.org |
| Oxaproline/Thioproline | N/A (Oxygen/Sulfur in the ring) | Dipole interactions between the heterocyclic ring and the preceding carbonyl. nih.gov | Favors the cis-amide conformation. nih.gov |
| Pseudoprolines | Oxazolidine/Thiazolidine derivatives of Ser, Thr, Cys | The oxazolidine/thiazolidine ring system favors a cis-amide bond geometry. acs.org | Reversibly induces a cis amide bond, disrupting aggregation-prone β-sheet structures during synthesis. acs.org |
By strategically incorporating these and other proline analogues, chemists can exert fine control over the structure, stability, and ultimately, the function of synthetic peptides and proteins. nih.gov
Proline Editing and Post-Synthetic Modification of Peptides
No specific information is available in the scientific literature regarding the use of this compound in proline editing and post-synthetic modification of peptides.
Targeted Functionalization of Proline Residues within Peptides
There is no documented use of this compound for the targeted functionalization of proline residues within peptides in the reviewed literature.
Creation of Functionally Diverse Peptide Libraries
The scientific literature does not describe a role for this compound in the creation of functionally diverse peptide libraries through post-synthetic modification.
Applications in Pharmaceutical and Medicinal Chemistry Research
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis.clearsynth.comruifuchemical.com
As a key intermediate, Boc-DL-proline ethyl ester is instrumental in the multi-step synthesis of various active pharmaceutical ingredients (APIs). clearsynth.comruifuchemical.com The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled reactions at other parts of the molecule, preventing unwanted side reactions. organic-chemistry.org This protecting group is stable under a range of conditions but can be selectively removed when needed, a crucial feature in complex synthetic pathways. organic-chemistry.org The ethyl ester provides a reactive handle for further chemical transformations, such as amide bond formation, which is a cornerstone of peptide and small molecule synthesis. acs.org
The synthesis of novel small molecule drug candidates often relies on the assembly of molecular fragments. This compound provides a rigid pyrrolidine (B122466) core that can be elaborated upon to create diverse chemical entities. unife.it Medicinal chemists utilize this building block to construct molecules designed to interact with specific biological targets, such as enzymes or receptors. The defined stereochemistry of proline derivatives can be crucial for achieving high-affinity binding to these targets. nih.gov The development of efficient synthetic methodologies allows for the incorporation of this and similar proline-based structures into potential drug prototypes. unife.it
| Compound Name | CAS Number | Molecular Formula | Application |
| This compound | 125347-83-3 | C12H21NO4 | Intermediate in API synthesis |
| N-Boc-4-methylene-D-proline Methyl Ester | Not Available | Not Available | Building block for peptide synthesis |
| Boc-trans-4-Tosyloxy-L-proline methyl ester | Not Available | Not Available | Intermediate for modified prolines |
The proline ring in this compound contains a chiral center, making it a valuable starting material for the synthesis of enantiomerically pure compounds. In drug development, the specific three-dimensional arrangement of atoms in a molecule is often critical for its biological activity. The use of hydrolase enzymes, such as lipases, can facilitate the kinetic resolution of racemic mixtures of N-Boc-protected esters, allowing for the isolation of a single stereoisomer. rsc.org This enzymatic approach provides a highly selective and environmentally friendly method for producing chiral intermediates essential for the synthesis of stereospecific drugs. rsc.orgacs.org
Scaffold for Bioactive Molecules.sigmaaldrich.comunife.it
The pyrrolidine ring of this compound serves as a "privileged structure," a molecular framework that is recurrently found in bioactive compounds. unife.it This scaffold provides a rigid and defined three-dimensional orientation for appended functional groups, which is essential for effective interaction with biological targets. unife.it By modifying the proline ring, chemists can create libraries of compounds with diverse pharmacological properties. Proline-based scaffolds are particularly useful in designing molecules that mimic the structure of peptides or target protein-protein interactions. lookchem.comnih.gov
Development of Peptide-Based Therapeutics and Peptidomimetics.ucl.ac.uknih.gov
Peptides are promising therapeutic agents due to their high specificity and potency. nih.gov However, their use is often limited by poor stability and bioavailability. explorationpub.com this compound and its derivatives are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved drug-like properties. beilstein-journals.orgresearchgate.net The incorporation of modified proline analogs can introduce conformational constraints, leading to increased resistance to enzymatic degradation and enhanced receptor binding. beilstein-journals.org
The introduction of this compound or other modified proline derivatives into a peptide sequence can significantly alter its bioactivity and pharmacokinetic profile. sigmaaldrich.comnih.gov The rigid nature of the proline ring can stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition events. medchemexpress.com Furthermore, modifications to the peptide backbone, including the use of non-natural amino acids like proline analogs, can improve metabolic stability and membrane permeability, leading to better oral bioavailability and a longer duration of action. explorationpub.commdpi.com
Addressing Challenges in Peptide Drug Stability
Peptide-based drugs often face significant hurdles in clinical development, primarily due to their inherent instability. They are susceptible to rapid degradation by proteolytic enzymes in the body, which leads to a short plasma half-life and reduced therapeutic efficacy. A key strategy in medicinal chemistry to overcome this limitation involves the chemical modification of the peptide structure to enhance its stability without compromising its biological activity. The incorporation of proline analogs and N-terminal protecting groups, such as the tert-butoxycarbonyl (Boc) group found in this compound, represents a significant approach to achieving this goal. biointerfaceresearch.comacs.orgmdpi.com
The unique cyclic structure of the proline residue itself imparts significant conformational rigidity to the peptide backbone. nih.gov This rigidity constrains the peptide into specific secondary structures, such as β-turns, which can sterically hinder the approach of peptidases, thereby slowing down enzymatic degradation. thieme-connect.deworldscientific.com By limiting the available conformations, the proline ring helps to "pre-organize" the peptide into a shape that is not only less recognizable by proteases but can also be more favorable for binding to its therapeutic target. researchgate.netnih.gov
The addition of an N-terminal Boc group further enhances this stability. The carbamate (B1207046) functionality of the Boc group is chemically robust and provides protection against aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of a peptide. biointerfaceresearch.comacs.org This has been demonstrated in research combining monoamines with N-terminally protected amino acids.
Detailed research findings have shown the effectiveness of this approach. For instance, studies on compounds where proline is N-terminally protected with a Boc group, such as Boc-Pro-5HT and Boc-Pro-DA, revealed high stability against enzymatic degradation. These molecules remained stable for at least 180 minutes when incubated with aminopeptidases, carboxypeptidases, and enzymes present in blood plasma. biointerfaceresearch.com This resistance to degradation is a critical attribute, suggesting that such modifications can significantly extend the in-vivo lifetime of peptide-based drug candidates. biointerfaceresearch.com
The table below summarizes the stability of these Boc-protected proline-containing compounds in the presence of various enzymes, as demonstrated in research studies.
| Compound | Enzyme/Medium | Stability Time |
| Boc-Pro-5HT | Aminopeptidases | > 180 min |
| Boc-Pro-DA | Aminopeptidases | > 180 min |
| Boc-Pro-5HT | Carboxypeptidases | > 180 min |
| Boc-Pro-DA | Carboxypeptidases | > 180 min |
| Boc-Pro-5HT | Blood Plasma Enzymes | > 180 min |
| Boc-Pro-DA | Blood Plasma Enzymes | > 180 min |
| Data derived from studies on N-terminally protected proline derivatives. biointerfaceresearch.com |
Mechanistic and Computational Studies
Elucidation of Reaction Mechanisms Involving Boc-DL-Proline Ethyl Ester
Mechanistic studies of reactions involving Boc-proline esters have been instrumental in understanding the stereochemical outcomes and the nature of the intermediates that govern these transformations.
The stereochemical outcome of reactions at the α-carbon of proline derivatives is highly dependent on the nature of the reactants and reaction conditions. For instance, the alkylation of N-Boc-proline ester enolates can proceed with either retention or inversion of configuration depending on the electrophile used. While allylic and homoallylic halides often lead to retention of configuration, benzylic halides can result in inversion. nih.gov This suggests a delicate interplay of steric and electronic factors in the transition state.
In the context of reductions, the treatment of N-Boc-L-proline methyl ester with diisobutylaluminum hydride (DIBAL) followed by the addition of an organometallic reagent like vinylmagnesium bromide can be highly diastereoselective. pitt.edu This process is believed to proceed through a chelated intermediate, where the aluminum coordinates to both the carbonyl oxygen of the ester and the Boc-protecting group, leading to a preferred direction of nucleophilic attack. pitt.edu Mechanistic investigations have shown that a warm-up step after the initial reduction is crucial for achieving high diastereoselectivity, suggesting the formation of a more stable and stereochemically defined intermediate over time. pitt.edu
The stereoselectivity of these reactions can be influenced by various factors, as summarized in the table below.
Table 1: Factors Influencing the Stereochemical Course of Reactions with Boc-Proline Esters
| Factor | Observation | Reference |
| Electrophile | Alkylation with allylic halides leads to retention of configuration, while benzylic halides can cause inversion. | nih.gov |
| Reducing Agent/Additive | The use of DIBAL followed by a Grignard reagent in a one-pot reaction with a warm-up step significantly enhances diastereoselectivity. | pitt.edu |
| N-Protecting Group | The nature of the N-protecting group influences the diastereoselectivity of alkylation reactions. | nih.gov |
| Solvent | The solvent can affect the aggregation state of intermediates and the rate of competing reaction pathways. | polimi.it |
| Temperature | Lower temperatures often favor higher stereoselectivity by kinetically resolving different transition states. | polimi.it |
Computational studies, particularly using Density Functional Theory (DFT), have been pivotal in analyzing the transition states of reactions involving proline derivatives. nih.govacs.org For proline-catalyzed reactions, the transition state often involves a complex network of non-covalent interactions that dictate the stereochemical outcome. nih.govacs.org
In the DIBAL reduction of N-Boc-L-proline methyl ester, theoretical calculations support the formation of a seven-membered ring chelate as the key intermediate. pitt.edu The stability of this chelated structure is believed to be responsible for the high diastereoselectivity observed. pitt.edu The subsequent reaction with a nucleophile is thought to proceed through a transition state that maintains this rigid conformation, leading to a predictable stereochemical outcome. pitt.edu
Similarly, in organocatalysis, the transition states of proline-catalyzed aldol (B89426) and Mannich reactions have been extensively studied. nih.govacs.org These studies have highlighted the importance of hydrogen bonding and steric interactions in stabilizing the favored transition state, which ultimately leads to the observed enantioselectivity. nih.govacs.org
Theoretical Investigations of Reactivity and Selectivity
Theoretical methods provide a powerful lens through which to examine the factors governing the reactivity and selectivity of this compound and its analogs.
Quantum mechanical calculations, primarily employing DFT, have become an indispensable tool for studying the mechanisms of reactions involving proline derivatives. nih.govacs.org These calculations can accurately predict the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. nih.govacs.org
For example, DFT calculations have been used to rationalize the stereoselectivity of alkylation reactions of N-Boc-proline enolates. nih.gov By comparing the energies of the different possible transition states leading to retention or inversion of configuration, researchers can predict the major product. nih.gov
In the context of organocatalysis, quantum mechanics has been used to elucidate the role of the catalyst and to understand the origins of enantioselectivity. nih.govacs.org These calculations have shown how the proline catalyst, through the formation of an enamine intermediate, activates the substrate and directs the approach of the electrophile. nih.govacs.org
Molecular modeling techniques are used to visualize and analyze the three-dimensional structures of molecules and their interactions. This is particularly useful for understanding the non-covalent interactions that often play a crucial role in the reactivity and selectivity of proline derivatives.
Molecular dynamics (MD) simulations have been employed to study the interactions of proline-based peptide models with their environment, such as solvent molecules and ions. acs.org These simulations have revealed how different salts can shift the cis/trans equilibrium of the prolyl amide bond by preferentially interacting with one conformer over the other. acs.org
Modeling studies have also been instrumental in understanding the binding of proline-containing peptides to proteins. By creating models of the protein-peptide complex, researchers can identify the key interactions responsible for binding affinity and specificity. This information is invaluable for the design of new peptide-based drugs and probes.
Computational Insights into Proline Conformations and Peptide Folding
The unique cyclic structure of proline imposes significant constraints on the conformation of the peptide backbone, making it a critical residue in determining the three-dimensional structure of proteins. nih.govnih.gov Computational studies have provided deep insights into the conformational preferences of proline and its influence on peptide folding.
The pyrrolidine (B122466) ring of proline can adopt two main puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). nih.gov The equilibrium between these two puckers is influenced by the substituents on the ring and the local environment. nih.gov Furthermore, the peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation, with the trans form generally being more stable. researchgate.net The interconversion between these two isomers can be a rate-limiting step in protein folding. acs.org
Computational studies, including quantum mechanical calculations and molecular dynamics simulations, have been used to investigate the factors that influence the ring pucker and the cis/trans isomerization of the prolyl bond. nih.govcnr.it These studies have shown that the nature of the N-acyl group (such as the Boc group) and the C-terminal ester or amide can significantly affect the conformational equilibrium. acs.org For instance, in N-Boc-Pro-OMe, the cis conformer is thermodynamically more stable. acs.org
Table 2: Computationally Predicted Conformational Preferences of Proline Derivatives
| Derivative | Method | Key Finding | Reference |
| N-acetyl proline methyl ester | NMR and MD simulations | The trans conformer is thermodynamically more stable. | acs.org |
| N-Boc-proline methyl ester | NMR and MD simulations | The cis conformer is thermodynamically more stable. | acs.org |
| N-Boc-proline methyl amide | NMR and MD simulations | The cis conformer is thermodynamically more stable. | acs.org |
| Ac-(2S)-Ind-OMe | Computational study | The aromatic ring fusion favors the cis state of the peptide bond. | acs.org |
| 4-substituted prolines | Computational analysis | The stereochemistry of the substituent at the 4-position influences the ring pucker and the cis/trans equilibrium. | nih.gov |
These computational insights are crucial for understanding how proline and its derivatives influence the structure and function of peptides and proteins. They provide a framework for designing novel peptides with specific conformational properties for various applications in medicine and materials science.
Advanced Analytical and Spectroscopic Methodologies for Characterization
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of Boc-DL-proline ethyl ester. This technique provides the elemental composition of the molecule with high accuracy, confirming its identity.
In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. The analyzer measures the mass-to-charge ratio (m/z) of the ions with exceptional precision.
For this compound (C12H21NO4), the expected exact mass can be calculated. The protonated molecule, [M+H]+, would have a theoretical m/z value that can be compared to the experimentally observed value. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous confirmation of the chemical formula.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural insights. By inducing fragmentation of the parent ion, characteristic fragment ions are produced. The fragmentation pattern of this compound would likely show the loss of the tert-butoxycarbonyl (Boc) group (a loss of 100 amu) and the ethyl ester group, providing conclusive evidence of its structure.
Table 1: HRMS Data for this compound
| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
|---|---|---|---|
| [M+H]+ | 244.1543 | 244.1541 | < 1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure and stereochemistry of this compound. Both ¹H NMR and ¹³C NMR are routinely employed.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ) of the protons in this compound are characteristic of their specific locations within the molecule. For instance, the protons of the ethyl group will appear as a quartet and a triplet, while the protons on the proline ring will have distinct chemical shifts. The presence of the Boc protecting group introduces a characteristic singlet corresponding to the nine equivalent protons of the tert-butyl group.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal, with its chemical shift indicative of its chemical environment (e.g., carbonyl, alkyl, quaternary).
Since the sample is a racemic mixture (DL-proline), standard NMR techniques will not distinguish between the D and L enantiomers. The spectra will represent an average of the two.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | ~4.3 | CH (Proline α-H) | ~173 | C=O (ester) | | ~3.5 | CH₂ (Proline δ-H) | ~154 | C=O (Boc) | | ~2.2, ~1.9 | CH₂ (Proline β, γ-H) | ~80 | C (Boc quaternary) | | ~4.1 | CH₂ (Ethyl) | ~61 | CH₂ (Ethyl) | | ~1.4 | C(CH₃)₃ (Boc) | ~60 | CH (Proline α-C) | | ~1.2 | CH₃ (Ethyl) | ~46 | CH₂ (Proline δ-C) | | | | ~30, ~24 | CH₂ (Proline β, γ-C) | | | | ~28 | C(CH₃)₃ (Boc) | | | | ~14 | CH₃ (Ethyl) |
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are employed for a more detailed conformational analysis of this compound. These experiments help to establish through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to assign the protons on the proline ring by showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons, such as the carbonyl carbons and the quaternary carbon of the Boc group.
Conformational analysis of the proline ring is of particular interest. The five-membered ring of proline can adopt different puckered conformations, and the presence of the bulky Boc group can influence this equilibrium. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can provide information about through-space proximity of protons, which is crucial for determining the preferred conformation of the proline ring.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation and purity assessment of this compound. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reactions and purity, while high-performance liquid chromatography (HPLC) provides quantitative purity data.
In a typical reversed-phase HPLC method, a C18 column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA) to improve peak shape. A UV detector is commonly used for detection, as the ester and amide chromophores absorb in the low UV region. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for the determination of purity.
Since this compound is a racemic mixture, chiral chromatography is essential for separating the D and L enantiomers and determining the enantiomeric excess (ee) in a sample. This is particularly important in asymmetric synthesis where one enantiomer is desired over the other.
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The CSP can be based on various chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. The relative peak areas of the two enantiomers can then be used to calculate the enantiomeric ratio and the enantiomeric excess.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is highly valuable for the analysis of this compound, especially in complex matrices or for the analysis of its derivatives formed during a chemical reaction.
LC-MS can be used to monitor the progress of a reaction where this compound is a starting material, allowing for the identification of intermediates and byproducts. The LC separates the different components of the reaction mixture, and the MS provides mass information for each separated peak, aiding in their identification. This technique is particularly powerful for analyzing derivatives where the core proline structure has been modified.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and how it packs in a crystal lattice. To perform this analysis, a single crystal of high quality is required.
If a single crystal of one of the enantiomers of Boc-proline ethyl ester could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This would unambiguously determine the absolute configuration (R or S) of the chiral center at the alpha-carbon of the proline ring.
The crystallographic data would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonds and van der Waals forces. Understanding the crystal packing is important as it can influence the physical properties of the solid material. For a racemic mixture like this compound, the crystal structure could reveal whether it crystallizes as a racemic compound (both enantiomers in the same unit cell) or as a conglomerate (a physical mixture of separate crystals of the D and L enantiomers).
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Boc-proline ethyl ester |
| Boc-D-proline ethyl ester |
| Boc-L-proline ethyl ester |
| Acetonitrile |
| Methanol |
Future Research Directions and Emerging Applications
Innovations in Green Chemistry for Boc-DL-Proline Ethyl Ester Synthesis
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of this compound and related proline derivatives is no exception. Future research is geared towards developing more environmentally benign and sustainable synthetic routes. A primary focus is the replacement of hazardous reagents and solvents. For instance, methods for the N-tert-butyloxycarbonylation (Boc protection) of amines are being developed that utilize greener solvents and catalysts. organic-chemistry.org One approach involves the use of 1-alkyl-3-methylimidazolium cation-based ionic liquids, which can act as efficient catalysts for this transformation with excellent chemoselectivity. organic-chemistry.org
Another key area of innovation is the use of water as a reaction medium, which is a significant departure from traditional organic solvents. researchgate.netrsc.org The development of water-soluble and recyclable proline-based catalysts is a major step towards sustainable chemical synthesis. nih.govresearchgate.net For example, L-proline has been successfully supported on ionic liquid-modified magnetic nanoparticles, creating a highly efficient and reusable organocatalyst for direct asymmetric aldol (B89426) reactions in water. rsc.org Such strategies, currently applied to L-proline, could be adapted for the synthesis and application of this compound, reducing the environmental impact of its production and use.
The quest for efficiency and sustainability also drives research into novel catalytic systems. Perchloric acid adsorbed on silica (B1680970) gel has been identified as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions, a technique directly applicable to the synthesis of Boc-protected proline derivatives. organic-chemistry.org
Exploration of Novel Reactivity Patterns and Derivatization Routes
The rigid pyrrolidine (B122466) ring of proline offers a unique scaffold for the development of novel chemical entities. Researchers are actively exploring new reactivity patterns and derivatization routes for proline and its esters, which will undoubtedly extend to the DL-racemic form. A significant area of interest is the stereoselective alkylation of substituted L-proline esters to create complex and functionally diverse molecules. nih.gov The diastereoselectivity of these reactions can be influenced by the choice of N-protecting group and the alkylating agent. nih.gov
Furthermore, "proline editing" has emerged as a powerful technique for the synthesis of peptides with stereospecifically modified proline residues. nih.govacs.org This method allows for the incorporation of a wide range of functional groups, including spectroscopic probes and handles for bioorthogonal conjugation reactions like azide-alkyne cycloadditions and Diels-Alder reactions. nih.govacs.org While currently focused on Fmoc-hydroxyproline in solid-phase peptide synthesis, the principles of post-synthetic modification could be applied to peptides containing this compound, opening up new avenues for creating peptides with tailored properties.
The synthesis of proline analogs with expanded or restricted ring systems, such as pipecolic acid and azetidine-2-carboxylic acid derivatives, is another active area of research. sigmaaldrich.com These modifications can significantly alter the conformational properties and biological activity of the resulting molecules. sigmaaldrich.com
Expanding the Scope of Asymmetric Catalysis with Proline-Derived Systems
Proline and its derivatives are renowned for their role as organocatalysts in a wide array of asymmetric reactions. catalysis.blogwikipedia.orgnih.gov Future research aims to expand the scope of these catalytic systems, and this compound, following deprotection, can serve as a precursor to catalytically active species. The development of novel proline-based catalysts is a continuous effort, with modifications to the proline scaffold designed to enhance catalytic activity and stereoselectivity. catalysis.blogorganic-chemistry.org
A significant focus is on the development of bifunctional organocatalysts. For example, chiral proline amide-isothiouronium-based bifunctional organocatalysts have shown excellent performance in direct aldol reactions. researchgate.net Similarly, peptidic catalysts incorporating proline residues are being investigated for their ability to catalyze asymmetric reactions with high efficiency and stereoselectivity. researchgate.net The catalytic performance of these peptidic systems can be fine-tuned by introducing substituents on the proline ring. researchgate.net
The application of proline-derived catalysts in a broader range of reactions is also a key research direction. While aldol and Michael reactions are well-established, researchers are exploring their use in other important transformations, such as Mannich reactions, α-aminations, and α-aminoxylations. wikipedia.orgnih.gov The insights gained from these studies will likely be applicable to catalytic systems derived from this compound.
Integration into Materials Science and Nanobiotechnology
The unique structural features of proline are being harnessed in the fields of materials science and nanobiotechnology. Proline derivatives are being incorporated into novel materials to impart specific properties. For instance, proline-functionalized magnetic nanoparticles have been developed as highly efficient and recyclable asymmetric catalysts. nih.govresearchgate.net These nanoparticles, which can be easily separated from the reaction mixture using a magnet, offer a practical solution for catalyst recovery and reuse. rsc.orgnih.gov
In the realm of nanobiotechnology, proline and its polymers are being used to create sophisticated nanostructures. Poly(L-proline)-stabilized polypeptide nanostructures have been synthesized via ring-opening polymerization-induced self-assembly (ROPISA). acs.org This method allows for the formation of nanoparticles and worm-like micelles, which have potential applications in nanomedicine, such as for drug delivery. acs.org The ability to control the self-assembly of these materials opens up possibilities for creating a wide range of functional nanomaterials.
Furthermore, proline mimetics are being designed to create new stable secondary structures in peptides and proteins, which could lead to the development of novel biomaterials. acs.org The aggregation properties of proline-containing peptides are also being explored for applications in nanobiotechnology. acs.org
Application in Chemical Biology and Proteomics for Probe Development
Proline derivatives are becoming increasingly valuable tools in chemical biology and proteomics for the development of molecular probes. The ability to introduce functional groups onto the proline ring allows for the creation of probes that can be used to study biological processes. For example, proline derivatives have been synthesized to serve as spectroscopic probes, incorporating moieties for infrared or fluorescence spectroscopy. nih.gov
A notable example is the use of 4-oxoproline as a site-specific infrared probe to assess proline isomerization and dimer formation in peptides. nih.gov The carbonyl stretching vibration of 4-oxoproline is sensitive to its local environment, providing a handle to study protein structure and dynamics. nih.gov Similarly, proline derivatives functionalized with handles for heteronuclear NMR, such as fluorine or selenium, have been developed. acs.org
In the context of proteomics, proline-based chemical probes can be used for target discovery. The "proline editing" strategy allows for the incorporation of reactive handles into peptides, which can then be used to covalently label and identify protein binding partners. nih.govacs.org These approaches, while currently centered on specific proline derivatives, lay the groundwork for the future development of probes derived from this compound for a wide range of applications in chemical biology.
Q & A
Q. What are the critical considerations for optimizing the synthesis of Boc-DL-Proline ethyl ester in peptide chemistry?
Methodological Answer:
- Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane minimizes racemization .
- Purity assessment via HPLC with chiral columns is essential to confirm enantiomeric integrity. Triethylamine is often added to scavenge HCl generated during Boc protection .
- Key parameters: Monitor reaction progress via TLC (Rf values) and characterize intermediates via H/C NMR to confirm esterification and Boc-group retention .
Q. How do researchers validate the identity and purity of this compound in experimental workflows?
Methodological Answer:
- Identity validation : Combine FT-IR (C=O stretch at ~1740 cm for ester, ~1680 cm for Boc carbamate) and mass spectrometry (e.g., ESI-MS for [M+H]+ ion).
- Purity assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. A purity threshold of ≥95% is typical for peptide synthesis .
- Reproducibility tip: Document solvent batch variability (e.g., anhydrous DMF purity) to mitigate side reactions .
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- As a proline derivative, it introduces conformational constraints in peptide backbones, influencing secondary structures (e.g., β-turns).
- Experimental design : Incorporate during Fmoc-SPPS by activating with HBTU/HOBt in DMF. Monitor coupling efficiency via Kaiser test .
- Data interpretation: Compare circular dichroism (CD) spectra of peptides with/without this compound to assess structural impact .
Q. How can researchers efficiently locate peer-reviewed studies on this compound applications?
Methodological Answer:
- Use Boolean search strategies:
("this compound" OR "tert-butyloxycarbonyl proline ethyl ester") AND ("peptide synthesis" OR "conformational analysis").
Advanced Research Questions
Q. How do solvent systems and temperature affect the stereochemical stability of this compound during long-term storage?
Methodological Answer:
- Stability studies :
- Store samples in anhydrous DMF or DMSO at -20°C under argon to prevent hydrolysis.
- Accelerated degradation tests (40°C, 75% humidity) combined with chiral HPLC can predict racemization rates .
- Contradiction alert: Polar solvents (e.g., methanol) may destabilize the Boc group; validate with F NMR if fluorinated analogs are used .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound derivatives?
Methodological Answer:
- Method validation : Cross-validate ee results using two techniques:
Chiral HPLC with UV/ECD detection.
Mosher’s ester analysis via H NMR .
- Case study: Discrepancies may arise from column aging or calibration drift; include internal standards (e.g., enantiopure phenylglycine methyl ester) .
Q. How can computational modeling predict the catalytic efficiency of enzymes using this compound as a substrate?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions between the ester and hydrolases (e.g., lipases). Focus on binding affinity (ΔG) and hydrogen-bonding networks.
- MD simulations : Analyze conformational flexibility of the proline ring in explicit solvent models (e.g., TIP3P water) to identify steric hindrance hotspots .
Q. What experimental parameters influence the kinetic resolution of this compound in biocatalytic reactions?
Methodological Answer:
- Bioconversion optimization :
- Vary pH (6.0–8.0) and temperature (25–37°C) to modulate enzyme selectivity (e.g., Candida antarctica lipase B).
- Monitor conversion via GC-MS or chiral HPLC; calculate enantioselectivity (E) using the Chen equation .
- Data contradiction: Substrate inhibition at >50 mM concentrations may skew E values; use lower substrate loads (<20 mM) .
Data Presentation Guidelines
-
Tables : Include reaction yield, ee, and HPLC retention times for reproducibility (Example):
Condition Yield (%) ee (%) Retention Time (min) DCM, DCC, 0°C 85 98 12.3 DMF, HBTU, RT 78 95 11.9 -
Figures : Use CD spectra or enzyme kinetics plots to illustrate stereochemical/activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
